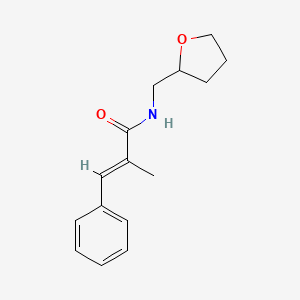![molecular formula C16H22N4O2 B5406850 1-[(3-isobutylisoxazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5406850.png)
1-[(3-isobutylisoxazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-isobutylisoxazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as IPP and belongs to the class of piperidine derivatives. IPP has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of IPP involves the modulation of the NMDA receptor. IPP binds to a specific site on the receptor, leading to a decrease in the activity of the receptor. This results in a decrease in the influx of calcium ions into the neuron, which is believed to be responsible for the neuroprotective effects of IPP.
Biochemical and Physiological Effects:
IPP has been found to have a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects, reducing the damage caused by excitotoxicity and oxidative stress. IPP has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
IPP has several advantages for use in lab experiments. It is a highly pure compound and can be synthesized in high yield. It also has a well-defined mechanism of action, making it an ideal tool for investigating the NMDA receptor. However, IPP also has some limitations. It is a relatively new compound and its long-term effects are not yet fully understood. It also has a narrow therapeutic window, meaning that careful dosing is required to avoid toxicity.
Future Directions
There are several future directions for research on IPP. One area of research is the investigation of the potential therapeutic applications of IPP in neurological disorders such as Alzheimer's disease and schizophrenia. Another area of research is the investigation of the long-term effects of IPP and its potential toxicity. Finally, the development of new derivatives of IPP with improved pharmacological properties is an area of ongoing research.
Synthesis Methods
The synthesis of IPP involves the reaction of 3-isobutylisoxazole-5-carboxylic acid with 1H-pyrazole-5-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperidine to obtain IPP in high yield and purity.
Scientific Research Applications
IPP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the investigation of the mechanism of action of IPP. IPP has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and learning and memory processes. This makes IPP a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Properties
IUPAC Name |
[3-(2-methylpropyl)-1,2-oxazol-5-yl]-[3-(1H-pyrazol-5-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-11(2)8-13-9-15(22-19-13)16(21)20-7-3-4-12(10-20)14-5-6-17-18-14/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHRWAICXOIVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCCC(C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1,3-benzothiazol-2-yl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5406768.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylhexanamide](/img/structure/B5406773.png)
![4-[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5406781.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5406798.png)
![N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5406807.png)
![N,N-diethyl-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B5406808.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5406825.png)
![1-[(1-{[6-(3,5-dimethylphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5406829.png)


![N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5406854.png)
![3-{3-methyl-4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5406855.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5406857.png)
